![molecular formula C27H55NO13 B3105902 BocNH-PEG11-OH CAS No. 1556847-53-0](/img/structure/B3105902.png)
BocNH-PEG11-OH
Overview
Description
BocNH-PEG11-OH, also known as N-Boc-PEGn-OH, is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The full name of the compound is BocNH-PEG11-OH and its molecular formula is C27H55NO13 . The molecular weight of the compound is 601.73 .
Synthesis Analysis
BocNH-PEG11-OH is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
The molecular formula of BocNH-PEG11-OH is C27H55NO13 . The molecular weight of the compound is 601.73 . The compound appears as a colorless liquid .Physical And Chemical Properties Analysis
BocNH-PEG11-OH is a colorless liquid . It has a molecular formula of C27H55NO13 and a molecular weight of 601.73 . The compound should be stored at -18℃ for long-term storage .Scientific Research Applications
Controlled Reactivity
BocNH-PEG11-OH is a PEG Linker with a protecting group Boc. This allows for controlled reactivity with the unprotected end -OH, followed by deprotection and subsequent modification and reaction with the newly deprotected functional end .
Nanoparticle Drug Delivery
PEG Linkers like BocNH-PEG11-OH have become popular in nanoparticle drug delivery. The PEGylation process improves the solubility and stability of the drug-loaded nanoparticles, enhancing their therapeutic efficacy .
PEGylated Protein Drugs
BocNH-PEG11-OH is used in the development of PEGylated protein drugs. PEGylation is a process of attaching PEG chains to proteins, which can improve the stability, solubility, and half-life of these proteins .
Antibody Drug Conjugates
BocNH-PEG11-OH is used in the creation of antibody-drug conjugates (ADCs). The PEG linker connects the antibody to the drug, allowing the drug to be delivered directly to the target cells .
Biotinylation
BocNH-PEG11-OH is used in biotinylation, a process of attaching biotin to proteins, antibodies, and other macromolecules. This process is used in various biological assays and purification techniques .
Small Molecule Drugs
BocNH-PEG11-OH is used in the development of small molecule drugs. The PEG linker can improve the solubility and pharmacokinetics of these drugs .
Cross-linker for Conjugation and Biolabeling
Due to their low immunogenicity, water solubility, and lack of toxicity, PEG Linkers like BocNH-PEG11-OH are commonly used as a cross-linker for conjugation and biolabeling .
Mechanism of Action
Target of Action
BocNH-PEG11-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The specific target protein depends on the ligand that is attached to the BocNH-PEG11-OH linker in the PROTAC molecule .
Mode of Action
The BocNH-PEG11-OH linker is used to connect two different ligands in a PROTAC molecule . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The PROTAC molecule brings the E3 ligase and the target protein into close proximity, which allows the E3 ligase to ubiquitinate the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome .
Biochemical Pathways
The biochemical pathway primarily affected by BocNH-PEG11-OH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination and subsequent degradation of target proteins, BocNH-PEG11-OH can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of BocNH-PEG11-OH are largely determined by the properties of the PROTAC molecule as a whole . The absorption, distribution, metabolism, and excretion (ADME) of the PROTAC can be influenced by factors such as the size of the molecule, its solubility, and its stability . The PEG linker itself is known for its water solubility and lack of toxicity, which can enhance the bioavailability of the PROTAC .
Result of Action
The primary result of the action of BocNH-PEG11-OH is the degradation of the target protein . This can lead to a decrease in the activity of the target protein, which can have various effects at the molecular and cellular levels depending on the function of the protein .
Action Environment
The action of BocNH-PEG11-OH can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the linker . Additionally, the presence of other molecules that can interact with the PROTAC or its target can also influence the action of BocNH-PEG11-OH
Safety and Hazards
BocNH-PEG11-OH is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO13/c1-27(2,3)41-26(30)28-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-32-7-5-29/h29H,4-25H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDKOKPGBIPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BocNH-PEG11-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.